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2-(Trifluoromethyl)pyrrolidine

Cat. No.: B1142111
CAS No.: 119618-29-0
M. Wt: 139.12
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Description

Significance of the Pyrrolidine (B122466) Scaffold in Chemical Sciences

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of chemical compounds. frontiersin.orgchemicalbook.com Its importance stems from its structural and chemical properties, which make it a highly versatile scaffold in various scientific disciplines. nih.govresearchgate.net

The pyrrolidine nucleus is a core structure in numerous natural products, particularly alkaloids found in plants and microorganisms. nih.govwikipedia.orgnih.gov Notable examples include nicotine, found in the tobacco plant, and hygrine, an alkaloid found in coca leaves. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are also derivatives of pyrrolidine. wikipedia.org This prevalence in nature has inspired chemists to incorporate the pyrrolidine scaffold into synthetic molecules with the aim of achieving potent biological activity. frontiersin.orgresearchgate.net In fact, a statistical analysis revealed that 70% of scaffolds found in natural products are non-flat, highlighting the importance of three-dimensional structures like the pyrrolidine ring for biological recognition. nih.gov Many natural and synthetic compounds containing the pyrrolidine skeleton exhibit a wide range of pharmacological activities. frontiersin.orgacs.org

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The advantages of the pyrrolidine scaffold in drug design are numerous. nih.govresearchgate.net Its sp³-hybridized carbons allow for efficient exploration of three-dimensional pharmacophore space, a crucial factor for effective drug-target interactions. researchgate.netnih.gov The non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," further enhances its three-dimensional coverage. researchgate.netnih.gov The pyrrolidine ring can possess up to four stereogenic centers, leading to a high degree of stereochemical diversity that can be exploited to fine-tune the biological profile of a drug candidate. nih.govnih.gov Consequently, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Impact of Trifluoromethyl Group Incorporation in Organic Molecules

The trifluoromethyl (CF₃) group is a functional group with the formula -CF₃. wikipedia.org Its incorporation into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. mdpi.comnih.gov

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.comnih.gov This strong inductive effect significantly influences the reactivity of adjacent functional groups. nih.gov For instance, trifluoromethyl-substituted compounds are often strong acids. wikipedia.org The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com This increased stability is a desirable feature in drug design, as it can prevent metabolic degradation of the molecule, thereby prolonging its therapeutic effect. mdpi.comnih.gov While generally stable, the reactivity of the C-F bond can be influenced by the specific chemical environment. rsc.org

The trifluoromethyl group is known to increase the lipophilicity of a molecule, which is its ability to dissolve in fats, oils, and lipids. mdpi.comnih.gov This property is crucial for the absorption and distribution of drugs within the body. However, the effect of trifluorination on lipophilicity can be complex and depends on the position of the CF₃ group within the molecule. nih.gov For instance, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while the effect is less pronounced at other positions. nih.gov The enhanced lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier, leading to better bioavailability. mdpi.comnih.gov Studies on trifluoromethylated metallocenes have shown that fluorinated derivatives exhibit higher lipophilicity. nih.gov

The unique properties of the trifluoromethyl group make it a valuable component in the design of pharmaceuticals and agrochemicals. mdpi.comtaylorandfrancis.com It is often used as a bioisostere for a methyl group or a chlorine atom, allowing for the fine-tuning of steric and electronic properties of a lead compound. wikipedia.org The incorporation of a CF₃ group can enhance binding affinity to biological targets, improve metabolic stability, and increase bioavailability. mdpi.comnih.gov Many successful drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), contain a trifluoromethyl group. wikipedia.org In the agrochemical industry, fluorine-based compounds, particularly those containing the trifluoromethyl group, have seen a rapid increase in use due to their high efficacy and safety profiles. taylorandfrancis.comjst.go.jp Over 50% of pesticides launched in the last two decades are fluorinated, with about 40% of all fluorine-containing pesticides currently on the market containing a trifluoromethyl group. jst.go.jpnih.gov

Research Landscape of 2-(Trifluoromethyl)pyrrolidine and its Derivatives

The academic research surrounding this compound is a vibrant and evolving field, primarily centered on the development of innovative synthetic methodologies and the exploration of the biological activities of its derivatives. The pyrrolidine scaffold itself is a key structural element in numerous pharmaceuticals, and the addition of a trifluoromethyl group is a well-established strategy for enhancing the pharmacological profile of drug candidates. nih.govacs.org

A significant area of investigation has been the stereoselective synthesis of substituted 2-(trifluoromethyl)pyrrolidines. The development of catalytic asymmetric methods to control the stereochemistry of these compounds is crucial, as different stereoisomers can exhibit markedly different biological activities. Researchers have devised various strategies to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of these complex molecules. acs.orgmdpi.com

One notable approach is the formal (3+2)-annulation strategy, which involves the asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a reductive cyclization. acs.orgmdpi.com This method has proven effective in generating trisubstituted 2-(trifluoromethyl)pyrrolidines with three contiguous stereocenters in high yields and with excellent stereocontrol. acs.orgmdpi.com The direct organocatalytic addition proceeds under mild conditions and with low catalyst loadings, making it an attractive and efficient route to these valuable compounds. acs.orgmdpi.com

The following table summarizes the results of a study on the asymmetric synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines, highlighting the high yields and stereoselectivity achieved.

EntryNitroolefinYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1trans-β-Nitrostyrene95>20:199
2(E)-1-Nitro-2-phenylpropene92>20:198
3(E)-2-(2-Nitrovinyl)naphthalene96>20:199
4(E)-1-(2-Nitrovinyl)naphthalene94>20:198
5(E)-2-(2-Nitrovinyl)thiophene85>20:197

The research landscape also extends to the exploration of the biological activities of this compound derivatives. In the field of medicinal chemistry, these compounds have been investigated for their potential as enzyme inhibitors. For instance, certain pyrrolidine derivatives have been studied as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting their potential in the management of diabetes. justia.com The trifluoromethyl group can play a crucial role in the binding affinity of these inhibitors to the active site of the enzymes.

In the realm of agrochemicals, trifluoromethyl-containing heterocycles are of significant interest. sciopen.comnih.gov Derivatives of this compound have been explored for their insecticidal, acaricidal, and nematicidal properties. justia.com The metabolic stability conferred by the CF3 group can lead to more persistent and effective crop protection agents.

Furthermore, recent research has delved into the antiviral properties of trifluoromethyl-containing compounds. nih.gov For example, novel derivatives connecting a trifluoromethyl pyridine (B92270) scaffold to a piperazine (B1678402) moiety through an amide linkage have demonstrated promising activity against the Cucumber Mosaic Virus (CMV). nih.gov One particular compound, S8, exhibited a strong binding affinity to the CMV coat protein, potentially interfering with the self-assembly of viral particles. nih.gov

The following table presents the anti-CMV activities of selected trifluoromethylpyridine piperazine derivatives.

CompoundCurative Activity EC50 (μg/mL)Protective Activity EC50 (μg/mL)Inactivation Activity EC50 (μg/mL)
S8169.195.018.1
S1097.9--
S1173.9--
Ningnanmycin (Control)314.7171.438.4

Theoretical studies have also contributed to the understanding of the reactivity and regioselectivity of trifluoromethylation reactions on the pyrrolidine ring. sciopen.com Density functional theory (DFT) computations have been employed to investigate the C(sp3)–H trifluoromethylation of pyrrolidine, providing insights that can guide the development of more selective and efficient synthetic methods. sciopen.com

The research on this compound and its derivatives is a testament to the power of fluorine chemistry in creating novel molecules with significant potential in both medicine and agriculture. The ongoing development of sophisticated synthetic strategies and the continued exploration of their biological activities ensure that this class of compounds will remain an active and fruitful area of academic inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F3N B1142111 2-(Trifluoromethyl)pyrrolidine CAS No. 119618-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINAMCOZNJHNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382333
Record name 2-(Trifluoromethyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109074-67-1, 119618-29-0
Record name 2-(Trifluoromethyl)pyrrolidine
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Record name 2-(Trifluoromethyl)pyrrolidine
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Record name (R)-(-)-2-(Trifluoromethyl)pyrrolidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Trifluoromethyl Pyrrolidine and Its Stereoisomers

Enantioselective Synthesis Approaches

Enantioselective synthesis provides access to specific stereoisomers of 2-(trifluoromethyl)pyrrolidine, which is crucial for pharmaceutical and agrochemical applications. While earlier methods often depended on chiral auxiliaries or starting materials, modern approaches increasingly utilize catalytic asymmetric reactions to construct the chiral pyrrolidine (B122466) ring de novo. nih.govacs.org These catalytic methods, including 1,3-dipolar cycloadditions and organocatalytic annulations, offer efficient and atom-economical routes to these target molecules with high levels of stereocontrol. nih.govnih.gov

Asymmetric 1,3-dipolar cycloaddition is a powerful and convergent strategy for the construction of five-membered heterocyclic rings like pyrrolidines. rsc.orgrsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. bohrium.com By employing chiral catalysts, this process can be rendered enantioselective, providing a direct route to optically active pyrrolidine derivatives. rsc.org

Azomethine ylides are common 1,3-dipoles used in these cycloadditions to form the pyrrolidine core. rsc.orgbohrium.com These reactive intermediates can be generated in situ through various methods, and their subsequent reaction with dipolarophiles can be controlled by metal-based or organocatalytic systems to achieve high stereoselectivity. rsc.orgresearchgate.net The strategic placement of the trifluoromethyl group on either the azomethine ylide or the dipolarophile dictates its final position on the pyrrolidine ring.

Asymmetric 1,3-Dipolar Cycloaddition Reactions

Utilizing Azomethine Ylides
Catalytic Asymmetric 1,3-Dipolar Cycloaddition

Metal-catalyzed asymmetric 1,3-dipolar cycloadditions represent a highly effective method for synthesizing enantioenriched pyrrolidines. rsc.orgnih.gov Copper(I) complexes, in particular, have been successfully employed to catalyze the reaction between azomethine ylides generated from iminoesters and various electron-deficient alkenes. nih.govresearchgate.net In a typical catalytic cycle, the copper(I) salt and a chiral ligand form a complex that facilitates the deprotonation of an iminoester (derived from an amino acid like glycine) to generate a chiral metal-stabilized azomethine ylide. This complex then reacts with a dipolarophile in a stereocontrolled manner. This methodology has proven effective for creating a range of fluorinated pyrrolidines in high yields and with excellent stereoselectivities. nih.govresearchgate.net

Table 1: Examples of Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for Fluorinated Pyrrolidine Synthesis Note: This table illustrates the general effectiveness of the methodology for synthesizing fluorinated pyrrolidines.

Catalyst SystemAzomethine Ylide PrecursorDipolarophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Cu(I)/Chiral LigandGlycine (B1666218) or Alanine IminoestersFluorinated StyrenesUp to 96%>20:1Up to 97% nih.govresearchgate.net

Decarboxylative [3+2] Cycloaddition Strategies

A notable strategy for generating azomethine ylides bearing a trifluoromethyl group involves the decarboxylative condensation of 3,3,3-trifluoroalanine (F₃A) with carbonyl compounds. bohrium.comdntb.gov.ua This method provides direct access to 2-(trifluoromethyl)pyrrolidines. The reaction proceeds under mild conditions where F₃A, an aldehyde or ketone, and a dipolarophile are mixed, typically in an alcohol solvent. bohrium.com The initial condensation forms an intermediate that undergoes spontaneous decarboxylation to generate the trifluoromethyl-substituted azomethine ylide in situ. This ylide is then trapped by an electron-deficient alkene or alkyne in a [3+2] cycloaddition to furnish the desired this compound or 3-pyrroline (B95000) product. bohrium.com This approach avoids the need for external bases or harsh conditions for ylide generation. bohrium.com

Table 2: Decarboxylative [3+2] Cycloaddition using 3,3,3-Trifluoroalanine (F₃A)

Aldehyde/KetoneDipolarophileSolventYield (%)Reference
4-NitrobenzaldehydeDimethyl acetylenedicarboxylate (B1228247) (DMAD)Ethanol75% bohrium.com
4-ChlorobenzaldehydeDimethyl acetylenedicarboxylate (DMAD)Ethanol68% bohrium.com
N-MethylisatinDimethyl acetylenedicarboxylate (DMAD)Isopropanol72% bohrium.com
4-NitrobenzaldehydeN-PhenylmaleimideEthanol65% bohrium.com

An alternative approach to introducing a trifluoromethyl group into the pyrrolidine ring involves using a CF₃-substituted alkene as the dipolarophile. nih.govacs.org This strategy is a common and effective method for the synthesis of 3-trifluoromethylated pyrrolidine derivatives. nih.govacs.org In these reactions, a standard azomethine ylide (often derived from a glycine iminoester) undergoes a catalytic asymmetric 1,3-dipolar cycloaddition with an alkene bearing a trifluoromethyl group. The regioselectivity of the cycloaddition determines the final position of the CF₃ group, typically placing it at the 3- or 4-position of the resulting pyrrolidine ring. While this is a powerful method for accessing other fluorinated pyrrolidine isomers, it is not a direct route to the this compound scaffold.

Organocatalysis provides a powerful, metal-free alternative for the enantioselective synthesis of 2-(trifluoromethyl)pyrrolidines. nih.govnih.gov These methods often utilize small chiral organic molecules, such as proline derivatives, to catalyze reactions with high stereocontrol. nih.govnih.gov

One prominent organocatalytic strategy is a formal [3+2] annulation that proceeds via a sequential asymmetric Michael addition and reductive cyclization. nih.govacs.orgnih.gov This process involves the reaction of a 1,1,1-trifluoromethylketone with a nitroolefin, catalyzed by a chiral secondary amine like a diarylprolinol silyl (B83357) ether. nih.govnih.gov The reaction proceeds under mild conditions to afford Michael adducts with excellent diastereo- and enantioselectivity. acs.org Subsequent catalytic hydrogenation of the nitro group and the ketone leads to a diastereoselective reductive cyclization, yielding highly functionalized trisubstituted 2-(trifluoromethyl)pyrrolidines bearing three contiguous stereocenters. nih.govacs.org

Table 3: Organocatalytic Michael Addition/Reductive Cyclization for this compound Synthesis

TrifluoromethylketoneNitroolefinYield (Michael Adduct, %)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1,1,1-Trifluoro-3-phenylpropan-2-one(E)-2-Nitro-1-phenylprop-1-ene96%>20:199% nih.gov
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one(E)-2-Nitro-1-phenylprop-1-ene99%>20:199% nih.gov
1,1,1-Trifluoro-3-phenylpropan-2-one(E)-1-(4-Chlorophenyl)-2-nitroprop-1-ene90%19:198% nih.gov

A more direct organocatalytic method is the asymmetric 1,3-dipolar cycloaddition between a ketimine derived from trifluoroethylamine and an α,β-unsaturated aldehyde. nih.govfigshare.comfigshare.com Catalyzed by diphenylprolinol trimethylsilyl (B98337) ether in the presence of an acid additive like 3,5-dinitrobenzoic acid, this reaction directly furnishes α-(trifluoromethyl)pyrrolidines. nih.govfigshare.com This approach successfully creates three contiguous stereogenic centers with high yields and excellent stereoselectivities. nih.govfigshare.com

Table 4: Direct Organocatalytic 1,3-Dipolar Cycloaddition

Ketimine Precursor2-EnalYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Trifluoroethylamine-derived ketimineCinnamaldehyde90%>20:199% nih.gov
Trifluoroethylamine-derived ketimine(E)-3-(4-Nitrophenyl)acrylaldehyde85%>20:199% nih.gov
Trifluoroethylamine-derived ketimine(E)-3-(2-Chlorophenyl)acrylaldehyde92%>20:199% nih.gov

Organocatalytic Approaches

Asymmetric Michael Addition/Reductive Cyclization

A robust and highly selective method for the de novo synthesis of substituted 2-(trifluoromethyl)pyrrolidines is the formal [3+2] annulation strategy involving an asymmetric Michael addition followed by a diastereoselective reductive cyclization. nih.govacs.org This approach constructs the pyrrolidine ring from simple, acyclic precursors, rapidly generating molecular complexity. nih.gov

Researchers have developed a direct organocatalytic Michael addition of 1,1,1-trifluoromethylketones to various nitroolefins. nih.govacs.org This reaction proceeds under mild conditions with low catalyst loadings to produce γ-nitro carbonyl intermediates in high yields and with excellent stereoselectivity. nih.govacs.org Subsequent catalytic hydrogenation of these Michael adducts accomplishes a reductive cyclization, stereoselectively forming trisubstituted 2-(trifluoromethyl)pyrrolidines that possess three contiguous stereocenters. acs.org The process is notable for its high level of atom efficiency.

The reaction tolerates a variety of substituents on the nitroolefin partner, including both electron-withdrawing and electron-releasing groups on aromatic rings. nih.gov The resulting Michael adducts can be isolated and characterized or directly subjected to the cyclization step. nih.gov An X-ray diffraction study of a reduced intermediate alcohol confirmed the relative and absolute stereochemistry of the products. nih.gov Furthermore, this strategy is versatile, allowing for the creation of C(2)-epimeric 2-(trifluoromethyl)pyrrolidines from a common intermediate through a stereospecific intramolecular SN2 displacement, highlighting the method's flexibility. acs.org

Ketone SubstrateNitroolefin SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
1,1,1-Trifluoro-3-phenylacetone(E)-2-(2-Nitrovinyl)naphthalene99>20:195:5
1,1,1-Trifluoro-3-phenylacetone(E)-1-Chloro-2-(2-nitrovinyl)benzene99>20:196:4
1,1,1-Trifluoro-3-phenylacetone(E)-1-Bromo-2-(2-nitrovinyl)benzene99>20:196.5:3.5
1,1,1-Trifluoro-3-phenylacetone(E)-1-Methoxy-2-(2-nitrovinyl)benzene99>20:197:3
1,1,1-Trifluoro-3-phenylacetone(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene9819:193.5:6.5
Proline-Based Organocatalysis

The principles of proline-based organocatalysis are central to many modern asymmetric transformations. Proline and its derivatives catalyze reactions by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. This covalent catalysis, often supported by the catalyst's ability to direct stereochemistry through hydrogen bonding, allows for highly enantioselective bond formations.

In the context of the Michael additions described previously, the catalysts are often bifunctional molecules that operate on principles evolved from proline catalysis. nih.gov For instance, a thiourea-based catalyst derived from a chiral amine combines two modes of activation. The tertiary amine moiety activates the 1,1,1-trifluoromethylketone by forming a nucleophilic enamine intermediate. Simultaneously, the thiourea (B124793) moiety acts as a Brønsted acid, activating the nitroolefin Michael acceptor through hydrogen bonding. This dual activation within a single catalyst molecule creates a highly organized, pseudo-intramolecular transition state that accounts for the high levels of diastereo- and enantioselectivity observed in the reaction. nih.gov

Asymmetric Aza-Michael Cyclization

The organocatalytic intramolecular aza-Michael reaction is a powerful and direct method for synthesizing enantiomerically enriched nitrogen-containing heterocycles, including pyrrolidines. rsc.org This strategy involves the cyclization of a substrate containing both a nitrogen nucleophile (such as a carbamate, sulfonamide, or amide) and a Michael acceptor (like an enal, enone, or nitroolefin). rsc.orgrsc.org

The reaction is typically catalyzed by chiral secondary amines, such as diaryl prolinols or imidazolidinones, which activate α,β-unsaturated aldehydes or ketones via iminium ion formation. rsc.orgacs.org This activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular attack by the tethered nitrogen nucleophile. rsc.org The process has been successfully applied to the synthesis of various five- and six-membered heterocycles with excellent enantioselectivities (up to 96% ee). acs.org While specific examples detailing the synthesis of this compound using this exact method are not prominently featured in the reviewed literature, the generality and high efficiency of the intramolecular aza-Michael reaction make it a significant and viable strategy for accessing such fluorinated scaffolds. rsc.orgacs.org

Stereospecific Rearrangement Strategies

Rearrangement reactions of strained or functionalized ring systems provide an elegant pathway to desired heterocyclic structures, often with excellent stereochemical control transferred from the starting material.

The rearrangement of (trifluoromethyl)prolinols, which are derived from L-proline, has been investigated as a route to other trifluoromethylated nitrogen heterocycles. nih.gov This strategy involves the formation of an intermediate aziridinium (B1262131) ion from the prolinol. The subsequent ring-opening of this strained three-membered ring by various nucleophiles is both regio- and diastereoselective. nih.gov However, this particular rearrangement pathway results in a ring expansion to form 3-substituted 2-(trifluoromethyl)piperidines, which are six-membered rings, rather than rearranging to a substituted pyrrolidine. nih.gov This highlights that while rearrangements of proline-derived scaffolds are synthetically useful, the specific outcome is highly dependent on the nature of the intermediate and the reaction conditions.

A highly diastereoselective method for synthesizing 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. acs.orgacs.orgnih.gov These azetidine (B1206935) precursors are synthesized from enantiopure 4-formyl-β-lactams. acs.orgnih.gov The key step is the activation of the hydroxyl group on the azetidine side chain (e.g., via sulfonation), followed by treatment with a nucleophile. acs.org This triggers a rearrangement that proceeds through a bicyclic aziridinium intermediate. acs.orgnih.gov

The subsequent interception of this intermediate by a variety of nitrogen, oxygen, and sulfur nucleophiles affords the desired all-cis-2-(trifluoromethyl)pyrrolidines in good to excellent yields and with exceptional diastereoselectivity (>99:1 dr). acs.orgnih.gov The absolute stereochemistry of the resulting pyrrolidine products has been unambiguously confirmed by single-crystal X-ray analysis. acs.org A crucial factor for the success of the rearrangement is the specific stereochemistry of the exocyclic CF₃-substituted carbon atom on the azetidine precursor. acs.org

Azetidine Precursor (N-substituent)NucleophileYield (%)Diastereomeric Ratio (dr)
N-BnBenzylamine99>99:1
N-PMBBenzylamine96>99:1
N-AllylBenzylamine98>99:1
N-BnMethanol/Acetonitrile (B52724) (1:10)91>99:1
N-BnThiophenol45>99:1

Synthesis from Chiral Starting Materials or Auxiliaries

The asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines frequently relies on the use of chiral starting materials or auxiliaries to control the stereochemical outcome of the reaction. These methods are essential for obtaining enantiomerically pure or enriched products.

One prominent strategy involves the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a hydrogenative cyclization. acs.orgnih.govnih.gov This formal (3+2)-annulation strategy allows for the highly selective synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines. The initial Michael addition proceeds with excellent diastereo- and enantioselectivity, and the subsequent catalytic hydrogenation to form the pyrrolidine ring occurs without erosion of the stereochemical integrity. acs.org

Another approach utilizes chiral auxiliaries to direct the stereoselective synthesis. For instance, enantiopure 4-formyl-β-lactams can serve as synthons for the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. These intermediates can then undergo a ring-expansion rearrangement to afford chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity.

Furthermore, organocatalyzed 1,3-dipolar cycloaddition reactions provide a powerful tool for the asymmetric synthesis of α-(trifluoromethyl)pyrrolidines. nih.gov Using a diphenylprolinol trimethylsilyl ether catalyst, the reaction between a trifluoroethylamine-derived ketimine and 2-enals can produce highly functionalized pyrrolidines with three contiguous stereogenic centers in excellent yields and stereoselectivities. nih.gov Similarly, a chiral-guanidine-catalyzed [3+2] cycloaddition of trifluoroethyl ketoimine with unsaturated alkynyl ketones offers a one-step synthesis of spiro[indoline-3,2′-pyrrolidine] compounds containing a trifluoromethyl group. thieme-connect.com

Table 1: Asymmetric Synthesis of this compound Derivatives from Chiral Precursors
MethodChiral SourceKey TransformationProductStereoselectivity
Michael Addition/Reductive CyclizationOrganocatalystAsymmetric Michael addition of trifluoromethylketones to nitroolefinsTrisubstituted 2-(trifluoromethyl)pyrrolidinesHigh diastereo- and enantioselectivity
Ring ExpansionEnantiopure 4-formyl-β-lactamsRearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines3,4-disubstituted 2-(trifluoromethyl)pyrrolidinesHigh diastereoselectivity
1,3-Dipolar CycloadditionDiphenylprolinol trimethylsilyl etherReaction of trifluoroethylamine-derived ketimine with 2-enalsα-(Trifluoromethyl)pyrrolidinesExcellent diastereo- and enantioselectivity
[3+2] CycloadditionChiral guanidineReaction of trifluoroethyl ketoimine with unsaturated alkynyl ketonesSpiro[indoline-3,2′-pyrrolidine]sExcellent enantioselectivity

Flow Chemistry Applications in Pyrrolidine Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific applications dedicated solely to the synthesis of this compound are still emerging, the principles and methodologies developed for fluorination and the synthesis of related heterocyclic compounds in flow are highly relevant.

For instance, the introduction of fluorine and trifluoromethyl groups into organic molecules has been successfully demonstrated using continuous-flow microreactors. durham.ac.uk These systems allow for the safe handling of hazardous fluorinating reagents and precise control over reaction parameters, which is crucial for selective fluorination. The use of immobilized reagents and scavengers within the flow system can also lead to cleaner reaction profiles and simplified purification processes. durham.ac.uk

The synthesis of trifluoromethyl-substituted aziridines has been achieved in a continuous flow setup utilizing a fluoride (B91410) monolith. This approach demonstrates the feasibility of conducting key transformations for the synthesis of small, fluorinated nitrogen-containing rings in a continuous manner. Such methodologies could be adapted for the subsequent ring expansion or transformation of these aziridines into trifluoromethylated pyrrolidines.

Non-Enantioselective Synthetic Routes

Non-enantioselective methods provide access to racemic mixtures of this compound and its derivatives. These routes are often more straightforward and can be suitable for applications where stereochemical purity is not a primary concern or when subsequent resolution steps are planned.

Cyclization Reactions

Cyclization reactions are a cornerstone of pyrrolidine synthesis. The previously mentioned Michael addition/reductive cyclization sequence can be performed under non-enantioselective conditions by employing achiral catalysts or reagents, leading to racemic or diastereomeric mixtures of trisubstituted 2-(trifluoromethyl)pyrrolidines. nih.gov

Another important cyclization strategy involves the treatment of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives with a protic acid. researchgate.net This acid-mediated cyclization affords N-tosyl-α-(trifluoromethyl)pyrrolidine derivatives. The reaction conditions can influence the stereochemical outcome, with different diastereomers being favored under moderate versus more drastic conditions. researchgate.net

Transformation of N-[2-(Trifluoromethyl)allyl]amides

A specific and effective method for the synthesis of α-(trifluoromethyl)pyrrolidines involves the cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives. These starting materials can be obtained from the ene-type reaction of N-(2,2,2-trifluoro-1-ethoxyethyl)tosylamide. Treatment of these homoallylamine derivatives with a protic acid induces an intramolecular cyclization to form the pyrrolidine ring. researchgate.net The reaction proceeds to give a mixture of cis and trans diastereomers, with the ratio being dependent on the reaction conditions. For example, the cyclization of 4-phenyl-N-tosyl-1-(trifluoromethyl)-3-butenylamine yields both cis- and trans-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidines. researchgate.net

Table 2: Diastereoselectivity in the Acid-Catalyzed Cyclization of 4-phenyl-N-tosyl-1-(trifluoromethyl)-3-butenylamine
Reaction ConditionsMajor ProductMinor Product
Moderatetrans-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidinecis-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidine
Drasticcis-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidinetrans-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidine

Approaches from Alpha-Amino Acids

Alpha-amino acids, particularly those with a pyrrolidine ring such as proline and its derivatives, are valuable chiral starting materials for the synthesis of more complex pyrrolidine structures.

The synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids has been achieved starting from trans-4-hydroxy-l-proline. nih.gov This multi-step synthesis involves the introduction of the fluorinated methyl group and subsequent oxidation of the fluorinated prolinates to form the pyroglutamic acid derivatives. nih.gov Pyroglutamic acid, which is a lactam of glutamic acid, is a key intermediate that can be further modified to access other functionalized pyrrolidines.

Furthermore, there are established methods for the conversion of pyroglutamic acid to 2-pyrrolidone, a closely related structural analog of this compound. shokubai.org For instance, a one-pot synthesis of 2-pyrrolidone from pyroglutamic acid can be achieved with high yield using a Ru/Al2O3 catalyst under a hydrogen atmosphere. shokubai.org These methodologies highlight the potential of utilizing the chiral pool of amino acids to construct the pyrrolidine scaffold, which can then be further functionalized to introduce a trifluoromethyl group.

Asymmetric Catalysis with 2 Trifluoromethyl Pyrrolidine Derivatives

Chiral 2-(Trifluoromethyl)pyrrolidine as Organocatalysts

Chiral this compound has emerged as a potent secondary amine organocatalyst, leveraging the strong electron-withdrawing nature of the CF₃ group to modulate its reactivity and selectivity in various asymmetric transformations.

Application in Asymmetric Synthesis Reactions

Derivatives of this compound have been successfully employed as organocatalysts in several key asymmetric C-C bond-forming reactions. One notable application is in the synthesis of highly functionalized, trifluoromethyl-substituted pyrrolidines through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. rsc.org This method uses a commercially available secondary amine catalyst to produce complex pyrrolidine (B122466) structures bearing three contiguous stereogenic centers in high yields and excellent stereoselectivities. rsc.org

Another significant application is the formal (3+2)-annulation strategy for preparing trisubstituted 2-trifluoromethyl pyrrolidines. acs.org This process begins with a direct, organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. acs.org This initial step proceeds with high efficiency, providing γ-nitro carbonyl intermediates with excellent diastereo- and enantioselectivity. acs.org Subsequent diastereoselective reductive cyclization of these adducts yields the target 2-trifluoromethylated pyrrolidines. acs.org This strategy has also proven effective for synthesizing epimeric versions of C(2)-trifluoromethyl pyrrolidines from a common intermediate. acs.org Furthermore, derivatives such as D-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine have been developed for the asymmetric Michael addition of aldehydes to β-nitroalkenes. researchgate.netmdpi.commdpi.com

Reaction TypeCatalystSubstratesYieldStereoselectivityRef
Domino Michael/Mannich [3+2] Cycloaddition Secondary Amineα,β-Unsaturated Aldehydes + Trifluoromethyl-substituted IminomalonatesHighHigh (up to >99% ee) rsc.orgmdpi.com
Asymmetric Michael Addition (S)-2-(Trifluoromethyl)pyrrolidine1,1,1-Trifluoromethylketones + NitroolefinsHighExcellent (dr up to 99:1, ee up to >99%) acs.org
Asymmetric Michael Addition D-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidineAldehydes + β-NitroalkenesGood to HighGood to High researchgate.netmdpi.com

Mechanistic Studies of Organocatalytic Processes

The catalytic efficacy of this compound is rooted in its unique electronic properties. researchgate.net The potent electron-withdrawing CF₃ group significantly reduces the Brønsted basicity of the pyrrolidine nitrogen. researchgate.netacs.org Photometric studies in acetonitrile (B52724) have determined the pKaH (the pKa of the conjugate acid) of this compound to be approximately 12.6. researchgate.netacs.orgnih.gov This value is considerably lower than that of typical pyrrolidine organocatalysts, which generally have pKaH values in the 16-20 range. researchgate.netacs.orgnih.gov

This reduced basicity distinguishes it from many other pyrrolidine-based catalysts and places it in a basicity range comparable to imidazolidinones. researchgate.netacs.org Despite its lowered basicity, this compound retains substantial nucleophilicity, a combination that proves advantageous in catalysis. researchgate.net The general mechanism for these organocatalytic reactions involves the formation of an enamine intermediate from the reaction of the secondary amine catalyst with a ketone or aldehyde substrate. mdpi.com This enamine then attacks an electrophile, such as a nitroalkene in a Michael addition. acs.orgmun.ca The unique basicity of the this compound catalyst can influence the kinetics of the catalytic cycle, particularly the rate-determining step and the hydrolysis of the resulting iminium intermediate to regenerate the catalyst. researchgate.netacs.org The nucleophilic reactivity of these catalysts does not show a strong correlation with their Brønsted basicity. acs.orgnih.gov

Metal-Catalyzed Asymmetric Transformations

In addition to their role as organocatalysts, chiral this compound derivatives are valuable ligands and substrates in metal-catalyzed asymmetric reactions, enabling the synthesis of complex fluorinated molecules.

Copper(I)-Catalyzed Cycloaddition Reactions

Copper(I) catalysis, in conjunction with chiral ligands, has become a powerful tool for constructing trifluoromethylated pyrrolidines. A prominent example is the asymmetric intermolecular [3+2] cycloaddition of azomethine ylides with β-trifluoromethyl-α,β-unsaturated ketones. sioc-journal.cn Using a Cu(I)/Ming-Phos catalytic system, this reaction provides access to highly functionalized pyrrolidines that contain three contiguous stereocenters, including a trifluoromethylated all-carbon quaternary stereocenter. sioc-journal.cnacs.org The process is characterized by its broad substrate scope, high yields, and excellent enantioselectivities. sioc-journal.cn

This strategy has been extended to other acceptors. For instance, Cu(I)-catalyzed asymmetric 1,3-dipolar cycloadditions between azomethine ylides and isatin-derived trifluoromethyl acrylates have been developed to construct highly substituted pyrrolidines with adjacent spirocyclic and trifluoromethylated all-carbon quaternary stereocenters. chemrxiv.org These reactions proceed with high efficiency and stereocontrol, demonstrating the utility of this approach for creating complex molecular architectures. chemrxiv.org The success of these reactions often relies on the ability of the trifluoromethyl group to activate the ethylenic compound for the cycloaddition, a reaction in which non-fluorinated parent alkenes are often unreactive. researchgate.net

Catalyst SystemReaction TypeSubstratesYieldStereoselectivityRef
Cu(I)/Ming-Phos [3+2] CycloadditionAzomethine Ylides + β-Trifluoromethyl Enonesup to 99%up to 98% ee, >20:1 dr sioc-journal.cn
Cu(I)/M7 [3+2] CycloadditionAzomethine Ylides + α-Trifluoromethyl α,β-Unsaturated Estersup to 98%up to 99% ee, >20:1 dr acs.org
Cu(CH₃CN)₄BF₄/Ligand [3+2] CycloadditionAzomethine Ylides + Isatin-derived Trifluoromethyl Acrylates60-96%80->99% ee, >20:1 dr chemrxiv.org
Cu(I)/TF-BiphamPhos 1,3-Dipolar CycloadditionAzomethine Ylides + 2-(Trifluoromethyl)acrylate65-90%82-89% ee, >20:1 dr

Palladium(II)-Catalyzed Reactions

Derivatives of this compound are also relevant in the context of palladium catalysis, primarily as substrates for C-N bond formation and in the synthesis of complex heterocyclic structures. Palladium-catalyzed C-H functionalization offers a modern approach to synthesizing substituted pyrrolidines. For example, Pd(II)-catalyzed cascade reactions involving the olefination of C(sp³)–H bonds in protected α-amino esters have been used to generate vinylated pyrrolidine derivatives. mdpi.com

Furthermore, this compound itself can serve as a nucleophile in palladium-catalyzed cross-coupling reactions. The arylation of this compound with various aryl bromides and chlorides has been achieved using a palladium catalyst system. nih.gov These C-N coupling reactions are valuable for creating N-aryl fluoroalkylamines, which are important motifs in medicinal chemistry. nih.gov The reaction conditions, including the choice of ligand and base, are critical for achieving high yields and suppressing potential side reactions like etherification. nih.gov While these examples primarily showcase the compound as a substrate, the development of chiral this compound-based ligands for asymmetric Pd(II)-catalyzed reactions remains an area of interest, building upon established protocols for other pyrrolidine-based amine nucleophiles in Pd-catalyzed alkene difunctionalization. nih.gov

Medicinal Chemistry and Biological Activity of 2 Trifluoromethyl Pyrrolidine Derivatives

Development as Pharmaceutical Intermediates and Building Blocks

The 2-(trifluoromethyl)pyrrolidine scaffold is a crucial component for synthetic chemists in the pharmaceutical and agrochemical industries. nih.govanu.edu.auresearchgate.net Its value lies in its dual nature: the pyrrolidine (B122466) ring is a five-membered saturated nitrogen heterocycle prevalent in a vast array of pharmacologically active molecules, while the trifluoromethyl group imparts unique electronic properties and stability. nih.govgoogle.com This combination makes it an attractive starting point for developing novel therapeutic agents. researchgate.netresearchgate.net

Both the (R) and (S) enantiomers of this compound are widely used as chiral building blocks, allowing for the synthesis of enantiomerically pure substances, which is critical in the development of modern chiral drugs. anu.edu.auresearchgate.net These intermediates are particularly significant in the creation of pharmaceuticals targeting neurological disorders, where precise molecular geometry is essential for effective interaction with neural receptors. anu.edu.auresearchgate.netresearchgate.net Furthermore, their application extends to agrochemicals, where they are used to create more stable and effective pesticides and herbicides. researchgate.netresearchgate.net Methodologies for synthesizing these valuable building blocks, such as through the [3+2] cycloaddition of azomethine ylides, have been developed to provide efficient access to these compounds under mild conditions. dndi.org The strategic incorporation of this scaffold allows for the rapid generation of molecular complexity, making it a cornerstone in the construction of diverse compound libraries for drug discovery. nih.gov

Biological Activities of Derivatives and Analogues

The unique structural and electronic features of the this compound core have led to the discovery of derivatives with a wide spectrum of biological activities. These compounds have been investigated for their ability to modulate enzymes and receptors and for their potential as therapeutic agents against various diseases.

Derivatives of this compound have emerged as potent inhibitors of several key enzyme classes, playing a crucial role in the management of metabolic diseases and other conditions.

Dipeptidyl Peptidase IV (DPP-4) Inhibition : DPP-4 is a well-validated target for the treatment of type 2 diabetes. google.combiomedres.us Inhibition of this enzyme prolongs the action of incretin (B1656795) hormones, which regulate insulin (B600854) secretion. biomedres.us Research has shown that replacing other cyclic structures with a pyrrolidine ring can dramatically improve potency, with one study reporting a greater than 400-fold enhancement in DPP-4 inhibition. google.com The introduction of fluorine to the pyrrolidine ring has been shown to yield superior activity. biomedres.us A 2-benzyl-pyrrolidine derivative was identified as a potent inhibitor among a series of newly designed compounds. apolloscientific.co.uk

Cathepsin and Caspase Inhibition : Cathepsins are proteases involved in various physiological and pathological processes, including cancer. sigmaaldrich.com Structure-based design has identified proline derivatives, which share the pyrrolidine core, as a promising scaffold for potent and highly selective inhibitors of Cathepsin S. sigmaaldrich.com Conversely, studies on caspase-3 and -7 inhibitors, which are key mediators of apoptosis, found that while 4-trifluoromethyl analogues showed reduced potency, other 4,4-difluorinated pyrrolidinyl derivatives were highly effective inhibitors with IC50 values in the nanomolar range. uantwerpen.be The metabolically stable trifluoroethylamine group, a feature of these pyrrolidine derivatives, is also found in potent inhibitors of human cathepsin K. tandfonline.com

Table 1: Enzyme Inhibition by this compound Derivatives

Compound Class/Derivative Target Enzyme Reported Activity (IC₅₀) Reference
2-Benzyl-pyrrolidine derivative Dipeptidyl Peptidase IV (DPP-4) 1.2 µM apolloscientific.co.uk
4,4-Difluorinated pyrrolidinyl derivative Caspase-3 362 nM uantwerpen.be
4,4-Difluorinated pyrrolidinyl derivative Caspase-7 178 nM uantwerpen.be
Proline (pyrrolidine) derivative Cathepsin S Potent and selective inhibition sigmaaldrich.com

The ability of this compound derivatives to interact with specific biological receptors makes them promising candidates for treating a range of conditions, particularly those affecting the central nervous system.

Cannabinoid Receptor (CB2) Modulation : The CB2 receptor is primarily found in the immune system and is a target for treating inflammatory conditions and neuropathic pain. google.com A patent has described novel pyrrolidine compounds, such as (2R,4R)-4-hydroxy-l-(5-trifluoromethyl-pyridin-2-yl)-pyrrolidine-2-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide, designed specifically to bind to and modulate the CB2 receptor for therapeutic use. google.com

N-Methyl-d-Aspartate (NMDA) Receptor Modulation : NMDA receptors are critical for synaptic plasticity and memory function, and their modulation is a key strategy for treating neuropsychiatric disorders. nih.gov Derivatives containing a pyrrolidine moiety have been developed as positive allosteric modulators (PAMs) of the NMDA receptor, showing potential for treating conditions like schizophrenia and depression. nih.gov

Ionotropic Glutamate (B1630785) Receptor Interaction : The trifluoromethyl group on the pyrrolidine ring can enhance binding affinity to biological targets such as ionotropic glutamate receptors. researchgate.net This suggests a role for these compounds in modulating glutamatergic neurotransmission, which is fundamental to many brain functions. researchgate.net

The search for new antimicrobial agents is a global health priority, and this compound derivatives have shown promise in this area.

Studies have demonstrated that the stereochemistry and the presence of the trifluoromethyl group are critical for activity. A series of derivatives with a (2S,4R) configuration exhibited enhanced antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) when compared to their non-trifluoromethylated counterparts. researchgate.net Further highlighting the potency of this class, a para-trifluoromethyl derivative of Marinopyrrole A proved to be significantly more potent against both MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) than the standard antibiotic vancomycin. nih.gov The trifluoromethyl moiety has also been incorporated into broader antimicrobial scaffolds, such as triazolopyrimidine derivatives, which have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound/Derivative Target Organism Reported Activity (MIC) Reference
(2S,4R)-Trifluoromethyl-pyrrolidine derivatives Methicillin-resistant S. aureus (MRSA) Higher activity than non-CF3 analogues researchgate.net
Para-trifluoromethyl derivative of Marinopyrrole A Methicillin-resistant S. epidermidis (MRSE) 8 ng/mL nih.gov
Para-trifluoromethyl derivative of Marinopyrrole A Methicillin-susceptible S. aureus (MSSA) 0.125 µg/mL nih.gov
Para-trifluoromethyl derivative of Marinopyrrole A Methicillin-resistant S. aureus (MRSA) 0.13–0.255 µg/mL nih.gov

The pyrrolidine scaffold is found in numerous anticancer agents, and the addition of a trifluoromethyl group can enhance their efficacy. Derivatives of this compound have been investigated for their potential to combat cancer through various mechanisms.

In vitro studies have shown that these compounds can induce apoptosis (programmed cell death) in human cancer cells at micromolar concentrations. researchgate.net For example, (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride was shown to trigger significant apoptosis in tested cancer cell lines. researchgate.net The mechanism of action for pyrrolidine derivatives often involves the inhibition of key enzymes required for cancer cell growth and metastasis, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR). Furthermore, these compounds can modulate critical oncogenic signaling pathways, including the PI3K/AKT/mTOR and VEGF pathways. More complex derivatives, such as N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid esters, have demonstrated potent growth inhibitory activity against cancer cells, with GI₅₀ values in the nanomolar range.

Table 3: Anticancer Activity of Selected Derivatives

Compound Class/Derivative Cancer Cell Line(s) Reported Activity Mechanism Reference
(2S,4R)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride Human cancer cell lines Significant apoptosis at µM concentrations Apoptosis Induction researchgate.net
N-(2-(Trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivatives Human cancer cells GI₅₀ values in nM range Growth Inhibition

Parasitic diseases caused by protozoa and helminths affect millions of people worldwide, and new treatments are urgently needed. Derivatives incorporating the this compound scaffold or related trifluoromethyl-heterocycles have shown significant activity against a range of parasites.

Antimalarial Activity : Malaria, caused by the Plasmodium parasite, is a major focus of drug discovery. 4-Aryl 3-acetamide pyrrolidines containing a trifluoromethylphenyl group have been identified as potent inhibitors of Plasmodium falciparum growth. One lead compound, CWHM-1552, demonstrated an in vitro IC₅₀ of 51 nM and was effective in a mouse model of malaria. Other pyrrolidine derivatives have also been synthesized and evaluated for their ability to inhibit chloroquine-resistant strains of the parasite. researchgate.net

Antitrypanosomal and Antileishmanial Activity : Compounds containing a trifluoromethyl group have been investigated against kinetoplastid parasites. Urea (B33335) derivatives based on a 3-fluoropyrrolidine (B48656) scaffold have shown potent activity against Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for African sleeping sickness and Chagas disease. Similarly, 2-(trifluoromethyl)benzimidazole (B189241) derivatives were found to be more active against the protozoa Giardia lamblia and Entamoeba histolytica than the standard drug metronidazole. Other research has identified isoindolone ureas with a CF₃ group as highly potent and selective against T. b. rhodesiense, with IC₅₀ values as low as 0.04 µM. google.com For leishmaniasis, hybrids of arylimidamide and azole containing a trifluoromethylcoumarin group have been explored as potential treatments. nih.gov

Anthelmintic Activity : The trifluoromethyl-benzimidazole scaffold has shown efficacy against the helminth Trichinella spiralis. One compound from this class was as active as the reference drug Albendazole against this parasitic worm. Additionally, patent literature describes quinoline-3-carboxamide (B1254982) derivatives, which can incorporate a trifluoromethyl group, for use as novel anthelmintics. google.com

Table 4: Antiprotozoal Activity of Selected Derivatives

Compound Class/Derivative Target Parasite Reported Activity (IC₅₀) Reference
4-Aryl 3-acetamide pyrrolidine (CWHM-1552) Plasmodium falciparum 51 nM
Isoindolone urea derivative (Compound 20) Trypanosoma brucei rhodesiense 0.04 µM google.com
2-(Trifluoromethyl)benzimidazole derivatives Giardia lamblia, Entamoeba histolytica More active than Metronidazole
Arylimidamide-Azole Hybrid (Compound 24c) Leishmania donovani 0.53 µM nih.gov

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) of this compound derivatives is a critical aspect of medicinal chemistry, providing insights into how structural modifications of these compounds influence their biological activity. These studies are essential for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

The introduction of a trifluoromethyl (-CF3) group into the pyrrolidine scaffold has profound effects on the biological activity of the resulting derivatives. This is attributed to the unique properties of the -CF3 group, which include its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.

The trifluoromethyl group significantly enhances the lipophilicity of molecules, which can improve their ability to cross cellular membranes and interact with biological targets. cymitquimica.comvulcanchem.com This increased lipophilicity can lead to enhanced binding affinity for target proteins, often through hydrophobic interactions. For instance, in some series of compounds, the presence of a trifluoromethyl group has been shown to enhance binding affinity to target proteins due to increased hydrophobic interactions.

Furthermore, the strong electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the entire molecule, influencing its reactivity and binding characteristics. vulcanchem.comvulcanchem.com This can lead to altered interactions with biological targets such as enzymes and receptors. ontosight.ai The -CF3 group's influence on the electronic distribution can increase the electrophilicity of adjacent aromatic rings, favoring interactions with nucleophilic residues in enzyme active sites. vulcanchem.com

From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. vulcanchem.comsmolecule.com This enhanced metabolic stability can lead to an improved pharmacokinetic profile for drug candidates, increasing their half-life and duration of action.

Studies on various derivatives have demonstrated the significant impact of the -CF3 group. For example, a study on a series of trifluoromethyl-pyrrolidine derivatives revealed that compounds with a (2S,4R) configuration exhibited higher antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to their non-trifluoromethyl counterparts, highlighting the critical role of the -CF3 group in enhancing antimicrobial efficacy. In another instance, the addition of a 4-cis-CF3 group to a pyrrolidine-containing GPR40 agonist improved its human GPR40 binding Ki and agonist efficacy. acs.org

Table 1: Impact of Trifluoromethyl Group on Biological Properties

Property Influence of Trifluoromethyl Group Reference
Lipophilicity Enhanced, potentially improving membrane permeability and bioavailability. cymitquimica.comvulcanchem.comsmolecule.com
Binding Affinity Increased due to hydrophobic interactions and altered electronic properties.
Metabolic Stability Increased due to the strength of the C-F bond, leading to improved pharmacokinetics. vulcanchem.comsmolecule.com
Biological Activity Can be significantly enhanced, as seen in antibacterial and receptor agonist studies. acs.org

The pyrrolidine ring contains chiral centers, and the stereochemistry of substituents, including the trifluoromethyl group, plays a crucial role in determining the biological activity of its derivatives. nih.gov The spatial arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or enzyme. researchgate.net

Different stereoisomers of a compound can exhibit vastly different pharmacological profiles, with one enantiomer or diastereomer being significantly more potent or selective than others. researchgate.net This is because the binding site of a biological target has a specific three-dimensional structure, and only a complementary stereoisomer can achieve the optimal interactions for binding and subsequent biological effect.

For instance, studies have shown that the stereospecificity of the pyrrolidine ring can influence target binding selectivity. The (S)-configuration of a pyrrolidine moiety can introduce chirality that leads to enantioselective binding to targets like kinases or G-protein coupled receptors (GPCRs), in contrast to achiral analogs. In the context of GPR40 agonists, it was discovered that the enantiomers (R,R)-68 and (S,S)-68 had different effects, with one potentiating and the other displacing a radioligand, showcasing a profound stereochemical influence on binding. acs.org The preferred (2S,4R) stereochemistry in certain pyrrolidine derivatives has been shown to be optimal for D3 receptor affinity. nih.gov

The stereochemistry can also influence the metabolic stability of a compound. Enzymes involved in drug metabolism are also chiral and can exhibit stereoselective metabolism, meaning they may metabolize one stereoisomer more rapidly than another. This can lead to differences in the pharmacokinetic profiles of stereoisomers.

Table 2: Influence of Stereochemistry on Pyrrolidine Derivatives

Aspect Influence of Stereochemistry Example Reference
Target Binding Determines the precise 3D fit into a chiral binding pocket, affecting potency and selectivity. The (S)-pyrrolidine configuration can enhance enantioselective binding to kinases or GPCRs.
Biological Activity Different stereoisomers can have distinct or even opposing pharmacological effects. Enantiomers of a GPR40 agonist showed differential effects on radioligand binding. acs.org
Receptor Affinity The absolute configuration can be crucial for optimal receptor interaction. The (2S,4R) stereochemistry was found to be optimal for D3 receptor affinity. nih.gov
Metabolic Stability Can influence the rate of metabolism by chiral enzymes, affecting pharmacokinetics. General principle of stereoselective metabolism by enzymes.

Scaffold Hopping and 3D-Shaped Scaffolds in Drug Discovery

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks (scaffolds) that can mimic the biological activity of a known active compound while possessing a different core structure. bhsai.org This approach is valuable for discovering new drug candidates with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. niper.gov.in

The pyrrolidine ring, being a saturated heterocycle, provides a three-dimensional (3D) shape that is advantageous in drug design. nih.gov Unlike flat, aromatic 2D structures, 3D scaffolds allow for a more comprehensive exploration of the chemical space and can lead to improved druggability by enhancing properties like solubility and reducing lipophilicity. nih.gov The non-planar nature of the pyrrolidine ring, often described as having a "pseudorotation," contributes to its increased 3D coverage. researchgate.net

The use of 3D-shaped scaffolds, such as those based on the this compound core, is a key trend in modern drug discovery, often referred to as "escaping the flatland." mykhailiukchem.org These Fsp3-rich bicyclic building blocks offer greater structural diversity and can lead to compounds with improved clinical success rates. nih.govmykhailiukchem.org

By employing scaffold hopping, medicinal chemists can replace a known scaffold with a this compound-containing motif to generate novel compounds. This can lead to significant improvements in metabolic stability. For example, replacing a phenyl group with a pyridyl or pyrimidyl ring through scaffold hopping can increase metabolic stability. niper.gov.in The incorporation of the trifluoromethyl group within these novel 3D scaffolds further enhances their potential by improving metabolic stability and binding affinity. vulcanchem.com

The development of novel bicyclic analogues of pyrrolidine, such as spirocycles, fused, and bridged amines, represents an advanced application of these principles, aiming to create conformationally restricted and Fsp3-rich molecules for drug discovery. mykhailiukchem.org

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and properties of 2-(trifluoromethyl)pyrrolidine derivatives. It allows for the accurate calculation of various molecular properties, offering a theoretical framework to rationalize experimental observations and guide further research.

Elucidation of Stereochemical Outcomes

DFT calculations have been instrumental in understanding the stereochemical outcomes of reactions involving the formation of trifluoromethylated pyrrolidines. For instance, in [3+2] cycloaddition reactions, DFT can model the transition states of different stereochemical pathways (e.g., endo vs. exo). acs.orgacs.org The calculated energies of these transition states can accurately predict the experimentally observed diastereoselectivity. acs.org This predictive power is crucial for designing synthetic routes that yield the desired stereoisomer, which is often critical for biological activity. nih.gov Studies on 1,3-dipolar cycloadditions of azomethine ylides with alkenes to form pyrrolidines have shown that DFT calculations can explain the observed stereoselectivities by analyzing the energies of the transition state structures. acs.orgresearchgate.net

Analysis of Reaction Mechanisms and Intermediates

DFT calculations provide a detailed picture of reaction mechanisms by mapping the potential energy surface and identifying key intermediates and transition states. researchgate.netmdpi.commdpi.com For reactions forming this compound, this includes modeling steps like nucleophilic attack, ring formation, and the influence of catalysts. researchgate.netresearchgate.net For example, in the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines to form 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines, DFT has been used to study the ring-expansion pathways involving bicyclic aziridinium (B1262131) ion intermediates. researchgate.net These calculations help to rationalize the observed regioselectivity of nucleophilic attack. researchgate.netresearchgate.net Furthermore, DFT has been employed to investigate the mechanism of decarboxylative [3+2] cycloadditions, demonstrating a 1,3-dipolar cycloaddition mechanism. researchgate.net

Prediction of Reactivity and Stability

The reactivity and stability of this compound and its derivatives can be effectively predicted using DFT. niscpr.res.in By calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's susceptibility to nucleophilic or electrophilic attack. mdpi.comniscpr.res.in The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties and, consequently, the reactivity of the pyrrolidine (B122466) ring. vulcanchem.com DFT calculations can quantify these electronic effects. ub.edu Furthermore, the relative stability of different isomers and conformers can be assessed by comparing their calculated total energies, which is essential for understanding equilibrium processes. ub.eduacs.org

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules like this compound derivatives and biological macromolecules.

Predicting Binding Affinity to Biological Targets

Molecular docking studies are crucial for predicting how derivatives of this compound will interact with biological targets such as enzymes and receptors. smolecule.comsmolecule.comtandfonline.com These studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. vulcanchem.com For example, docking studies have suggested that pyrrolidine-based compounds can inhibit the SARS-CoV-2 main protease by binding to its active site. vulcanchem.com Similarly, the enhanced binding affinity of trifluoromethyl-containing compounds to tyrosine kinases has been explored through molecular docking. vulcanchem.com This information is invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing. vulcanchem.commdpi.com

Conformational Behavior Analysis

The biological activity and reactivity of this compound are highly dependent on its three-dimensional structure, particularly the conformation of the five-membered pyrrolidine ring.

The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The presence and position of the trifluoromethyl group significantly influence the conformational preferences of the ring. NMR spectroscopy, in conjunction with computational modeling, is a powerful tool for analyzing this conformational behavior. researchgate.netresearchgate.net Studies have shown that the pyrrolidine ring can adopt a constrained conformation, for instance, through hydrogen bonding. researchgate.net Understanding the conformational landscape is critical as it dictates the spatial arrangement of substituents, which in turn affects how the molecule interacts with its biological targets. vulcanchem.com

Applications Beyond Medicinal Chemistry

Agricultural Chemistry

The pyrrolidine (B122466) ring is a prevalent feature in many agrochemicals, and the addition of a trifluoromethyl group can lead to the development of more potent and effective agents for crop protection. acs.org The CF3 group is a key motif in the agrochemical industry, known to improve the biological activity of compounds. researchgate.net

2-(Trifluoromethyl)pyrrolidine serves as a crucial building block and intermediate in the synthesis of modern agrochemicals. netascientific.comchemimpex.com Its derivatives are utilized in formulations to boost the efficacy of pesticides and herbicides by improving their stability and bioactivity. netascientific.com The introduction of the trifluoromethyl group can enhance the lipophilicity of a compound, which may improve its ability to penetrate biological membranes in target pests or weeds.

Research has focused on creating novel pesticides and herbicides by incorporating the this compound moiety. For instance, certain derivatives have been investigated as potential plant growth regulators or pesticides due to their effects on microorganisms. smolecule.com A notable area of research is the development of inhibitors for enzymes crucial to weed survival, such as protoporphyrinogen (B1215707) oxidase (PPO).

A study detailed the synthesis of novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives designed as PPO inhibitors. One of the most potent compounds from this series demonstrated significant herbicidal activity against weeds like Abutilon theophrasti. Molecular docking studies suggested that this compound effectively blocks the chlorophyll (B73375) synthesis pathway, leading to weed death. This research highlights the potential for developing post-emergence herbicides for use in crops such as rice, cotton, and peanut.

Interactive Data Table: Examples of this compound Derivatives in Agrochemical Research

Compound/Derivative Class Application Research Finding
(R)-(-)-2-(Trifluoromethyl)pyrrolidine Intermediate in agrochemical formulations Used to enhance the stability and bioactivity of pesticides and herbicides. netascientific.com
(S)-(+)-2-(Trifluoromethyl)pyrrolidine Component in agrochemical formulations Employed to create innovative agrochemicals with improved stability and bioavailability.
Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone Herbicide (PPO Inhibitor) Showed potent herbicidal activity against specific weeds by inhibiting protoporphyrinogen oxidase.
(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid Plant growth regulator, pesticide Investigated for potential use due to its biological effects on microorganisms. smolecule.com

Materials Science

The integration of fluorinated compounds into polymers and other materials is a well-established strategy for enhancing their physical and chemical properties. The this compound structure is of interest in this field for its potential to create advanced materials with specific, desirable characteristics. chemimpex.comcymitquimica.com

This compound and its derivatives are incorporated into polymer formulations to impart unique properties. netascientific.com The presence of the trifluoromethyl group is particularly advantageous, contributing to increased thermal stability and chemical resistance in the resulting materials. chemimpex.com These enhanced polymers can be used in the production of advanced coatings and other materials where durability is paramount. chemimpex.com

The incorporation of fluorine can also alter the optical properties of materials. For example, the introduction of an α-trifluoromethyl group has been found to significantly reduce the absorption of certain polymers, making them more transparent. caltech.edu This is a critical property for materials used in applications like advanced photolithography for manufacturing electronics. caltech.edu Research in this area explores how fluorinated monomers, including those derived from or related to trifluoromethyl-pyrrolidine structures, can be polymerized to create materials with tailored properties for specific high-tech applications. caltech.edunetascientific.com

Interactive Data Table: Properties Imparted by this compound in Materials

Property Enhanced Application Area Rationale
Thermal Stability Advanced Polymers, Coatings The strong carbon-fluorine bonds in the CF3 group increase the energy required to break down the polymer. chemimpex.com
Chemical Resistance Advanced Polymers, Coatings The electronegativity and stability of the CF3 group make the material less susceptible to chemical attack. chemimpex.com
Optical Transparency Photolithography Resists The α-trifluoromethyl group can reduce light absorption in the polymer backbone. caltech.edu

Chemical Biology

In chemical biology, small molecules are essential tools for probing complex biological systems. The unique structural and electronic properties of this compound derivatives make them valuable for studying biological processes at the molecular level.

Derivatives of this compound serve as valuable tools for investigating enzyme mechanisms and metabolic pathways. smolecule.comevitachem.comsmolecule.com The trifluoromethyl group can significantly influence a molecule's interaction with biological targets. It enhances lipophilicity, which can improve membrane permeability, and its strong electron-withdrawing nature can alter binding affinity to enzymes and receptors.

These compounds are often used to design specific enzyme inhibitors or molecular probes. For example, because of their structural similarity to natural amino acids like proline, trifluoromethyl-pyrrolidine carboxylic acid derivatives can be used to study protein-ligand interactions and enzyme binding. smolecule.com By observing how these molecules interact with or inhibit specific enzymes, researchers can gain insights into the enzyme's function and its role in broader metabolic pathways. smolecule.com This knowledge is crucial for understanding disease states and for the foundational stages of drug discovery.

Interactive Data Table: Applications of this compound in Chemical Biology

Derivative Type Research Application Key Feature
(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid Studying enzyme mechanisms and metabolic pathways Acts as a tool compound due to its biological activity and ability to inhibit certain enzymes. smolecule.com
1-Benzoyl-2-(trifluoromethyl)pyrrolidine Investigating enzyme mechanisms The trifluoromethyl group enhances electrophilicity, making it reactive towards nucleophiles in enzyme active sites. evitachem.com
(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Studying protein-ligand interactions The unique structural features and enhanced lipophilicity from the CF3 group make it a valuable tool.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(trifluoromethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorinated reagents and transition metal catalysis. For example, copper-catalyzed coupling reactions at elevated temperatures (~90°C) with aryl iodides and fluorinated silanes yield pyrrolidine derivatives. Optimizing parameters like catalyst loading, reaction time, and base selection (e.g., KOH or CsF) significantly impacts purity and yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. What analytical techniques are recommended for characterizing the structural and purity profile of this compound?

  • Methodological Answer :

  • X-ray crystallography (using SHELX software for refinement) resolves stereochemistry and bond angles .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies functional groups and trifluoromethyl substitution patterns.
  • Mass spectrometry (MS) confirms molecular weight and fragmentation pathways.
  • HPLC with UV detection assesses purity, especially for chiral variants .

Q. How does the trifluoromethyl group affect the physicochemical properties of pyrrolidine derivatives in drug design?

  • Methodological Answer : The trifluoromethyl (CF₃) group enhances lipophilicity, metabolic stability, and bioavailability by reducing oxidative degradation. Its electron-withdrawing nature alters pKa values, influencing binding to biological targets like enzymes or receptors. Computational studies (e.g., docking simulations) can predict these interactions .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data for this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent) or enantiomeric purity. Strategies include:

  • Standardized bioassays (e.g., fixed IC50 protocols).
  • Enantiomeric resolution via chiral HPLC to isolate active isomers.
  • Meta-analysis of structural-activity relationships (SAR) to identify key substituents .

Q. How can computational chemistry methods be utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) simulations model binding kinetics with receptors (e.g., GPCRs).
  • QSAR models correlate substituent effects (e.g., CF₃ position) with activity .

Q. What are the challenges in achieving enantioselective synthesis of chiral this compound derivatives, and how can they be addressed?

  • Methodological Answer : Chirality introduces challenges in stereocontrol. Solutions include:

  • Asymmetric catalysis (e.g., chiral Pd or Ru complexes) to direct enantiomer formation.
  • Dynamic kinetic resolution using enzymes (e.g., lipases) for racemization-prone intermediates.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize transition states .

Q. How do variations in substituent positions on the pyrrolidine ring influence the compound's pharmacological profile?

  • Methodological Answer : Substituent position affects steric hindrance and electronic effects. For example:

  • C2-CF3 enhances metabolic stability but may reduce solubility.
  • C3/C4 substitutions (e.g., fluorine or methoxy groups) modulate receptor binding affinity. Comparative SAR studies using analogs with systematic substituent changes are essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.